An In-depth Technical Guide to the Chemical Properties of N,1-Dimethyl-1H-pyrrole-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of N,1-Dimethyl-1H-pyrrole-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N,1-Dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound featuring a pyrrole ring scaffold. This class of molecules is of significant interest in medicinal chemistry due to the pyrrole moiety's presence in numerous natural products and therapeutic agents.[1][2][3] Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3] Specifically, the pyrrole-2-carboxamide framework is a key structural component in the development of novel therapeutics, such as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis.[4][5] Understanding the chemical properties of N,1-Dimethyl-1H-pyrrole-2-carboxamide is therefore crucial for its application in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and handling, grounded in established scientific principles.
I. Molecular Structure and Physicochemical Properties
N,1-Dimethyl-1H-pyrrole-2-carboxamide consists of a pyrrole ring N-methylated at position 1, with a dimethylcarboxamide group attached at position 2. This substitution pattern significantly influences its chemical behavior and biological activity.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[6] |
| Molecular Weight | 138.17 g/mol | PubChem[6] |
| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide | PubChem[6] |
| CAS Number | 7126-47-8 | PubChem[6] |
| Melting Point | 97 - 99 °C | Sigma-Aldrich[7] |
| Physical Form | Solid | Sigma-Aldrich[7] |
II. Synthesis of N,1-Dimethyl-1H-pyrrole-2-carboxamide
The synthesis of N,1-Dimethyl-1H-pyrrole-2-carboxamide is typically achieved through a two-step process starting from pyrrole. The first step involves the synthesis of the key intermediate, 1-methyl-2-pyrrolecarboxylic acid, followed by an amide coupling reaction.
Step 1: Synthesis of 1-Methyl-2-pyrrolecarboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved by methylation of pyrrole followed by carboxylation.[8] Alternatively, a more direct route involves the methylation of a commercially available pyrrole carboxylic acid derivative. This precursor is a crucial building block for various substituted 1-methylpyrroles.[9]
Step 2: Amide Coupling to Yield N,1-Dimethyl-1H-pyrrole-2-carboxamide
The formation of the amide bond is a common transformation in medicinal chemistry, typically requiring the activation of the carboxylic acid.[10] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] These reagents facilitate the reaction between the carboxylic acid and an amine, which would otherwise result in a simple acid-base reaction.[11][12]
Experimental Protocol: Synthesis of N,1-Dimethyl-1H-pyrrole-2-carboxamide
This protocol describes a representative amide coupling reaction using a generic coupling agent.
Materials:
-
1-Methyl-2-pyrrolecarboxylic acid
-
Dimethylamine hydrochloride
-
A suitable amide coupling agent (e.g., HATU, HBTU, or a carbodiimide like EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-pyrrolecarboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the amide coupling agent (1.1 eq) and the non-nucleophilic base (2.5 eq). Allow the mixture to stir for a few minutes to activate the carboxylic acid.
-
Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N,1-Dimethyl-1H-pyrrole-2-carboxamide.
Synthesis Workflow Diagram
Caption: Synthetic route to N,1-Dimethyl-1H-pyrrole-2-carboxamide.
III. Chemical Reactivity and Mechanisms
The reactivity of N,1-Dimethyl-1H-pyrrole-2-carboxamide is primarily dictated by the amide functionality and the aromatic pyrrole ring.
Amide Bond Chemistry
Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the amide anion.[13] However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[13]
Mechanism of Amide Formation with a Coupling Agent (e.g., T3P)
The mechanism for the formation of the amide bond using a coupling agent like Propanephosphonic acid anhydride (T3P) involves the activation of the carboxylic acid.
-
The base deprotonates the carboxylic acid.
-
The resulting carboxylate attacks the T3P, forming a highly reactive intermediate.
-
The amine then attacks this activated intermediate.
-
A second equivalent of the base removes the excess proton, yielding the final amide product.[14]
Caption: Generalized mechanism of amide bond formation using a coupling agent.
IV. Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the N-methyl group on the pyrrole ring, the two N-methyl groups of the carboxamide, and the protons on the pyrrole ring. For a related compound, methyl 1-methylpyrrole-2-carboxylate, the N-methyl protons appear as singlets around 3.75-3.87 ppm, and the pyrrole protons as multiplets between 5.97 and 6.78 ppm.[15]
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the amide, the carbons of the pyrrole ring, and the methyl carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the tertiary amide, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).[6]
V. Applications in Drug Discovery
Pyrrole-2-carboxamide derivatives are a significant class of compounds in medicinal chemistry.[16] They have been extensively investigated for various therapeutic applications.
-
Antitubercular Agents: A notable application of pyrrole-2-carboxamides is in the development of inhibitors against MmpL3, a crucial membrane transporter in Mycobacterium tuberculosis.[4][5] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole-2-carboxamide scaffold can lead to potent anti-TB activity with low cytotoxicity.[4][5] The N-methylation of the pyrrole ring and the amide nitrogen can significantly impact the compound's binding affinity and biological activity.[4]
VI. Safety and Handling
Proper handling of N,1-Dimethyl-1H-pyrrole-2-carboxamide is essential in a laboratory setting. While specific safety data for this compound is limited, general precautions for handling fine chemicals should be followed.
-
General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection.[17] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[18]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[18][17]
-
Toxicity: While specific toxicity data is not provided, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[17][19]
Conclusion
N,1-Dimethyl-1H-pyrrole-2-carboxamide is a valuable heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel anti-infective agents. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity is governed by the interplay of the aromatic pyrrole ring and the amide functionality. A thorough understanding of its chemical properties, as outlined in this guide, is fundamental for its effective utilization in research and drug development endeavors.
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